

Acecarbromal CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: Acecarbromal

Cat. No.: B1665409

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Acecarbromal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Acecarbromal**, a sedative and hypnotic agent. It details the compound's chemical identity, including its CAS number and IUPAC nomenclature. The primary mechanism of action, involving the positive allosteric modulation of the GABA-A receptor, is discussed. While specific quantitative pharmacokinetic and toxicological data for **Acecarbromal** are limited in publicly available literature, this guide synthesizes available information and provides context based on related bromoureide compounds. Detailed, generalized protocols for synthesis and analytical determination are presented, alongside a visualization of the relevant signaling pathway, to support further research and development efforts in the field of sedative-hypnotics.

Chemical and Physical Data

Acecarbromal, also known as acetylcarbromal, is a brominated acylurea derivative.^[1] It has been recognized for its sedative and hypnotic properties.^[2]

Property	Value	Reference
CAS Number	77-66-7	[1] [2] [3] [4] [5]
IUPAC Name	N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide	[1] [3]
Molecular Formula	C ₉ H ₁₅ BrN ₂ O ₃	[2] [5]
Molecular Weight	279.13 g/mol	[5]
Synonyms	Acetylcarbromal, Acetyladalgin, Abasin, Sedamyl	[1]
Appearance	Crystals with a slightly bitter taste	
Melting Point	108-109 °C	
Solubility	Slightly soluble in water; freely soluble in alcohol and ethyl acetate	

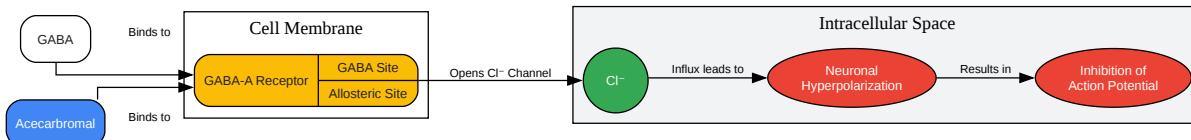
Mechanism of Action

Acecarbromal exerts its sedative and hypnotic effects by modulating the central nervous system. Its primary molecular target is the γ -aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.

Acecarbromal acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride (Cl⁻) channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system. This mechanism is shared with other sedative-hypnotics like barbiturates, though **Acecarbromal**'s specific binding site and pharmacological profile may differ.

Signaling Pathway

The following diagram illustrates the modulation of the GABA-A receptor by **Acecarbromal**, leading to neuronal inhibition.



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GABA-A receptor modulation by **Acecarbromal**.

Experimental Protocols

Synthesis of Acecarbromal (Generalized)

A common method for the synthesis of N-acylureas like **Acecarbromal** involves the acylation of a corresponding urea derivative. The original synthesis is described in German patent DE 327129. A generalized laboratory-scale protocol based on similar reactions is provided below.

Materials:

- 2-Bromo-2-ethylbutyrylurea
- Acetic anhydride
- Anhydrous pyridine (or another suitable base/solvent)
- Hydrochloric acid (dilute)
- Ethanol (for recrystallization)
- Standard laboratory glassware and heating apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-2-ethylbutyrylurea in a minimal amount of anhydrous pyridine.
- To this solution, add a molar excess of acetic anhydride.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Slowly pour the cooled reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
- Purify the crude **Acecarbromal** by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure crystals.
- Dry the purified crystals under vacuum and characterize them using techniques such as melting point determination, NMR, and mass spectrometry.

Quantification in Biological Matrices (Generalized HPLC Method)

A high-performance liquid chromatography (HPLC) method for the determination of **Acecarbromal** in plasma and urine has been described by Höbel and Bender (1977). A generalized protocol based on this type of analysis is as follows.

Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Phosphoric acid or a suitable buffer
- Solid-phase extraction (SPE) cartridges for sample cleanup
- Vortex mixer and centrifuge

Procedure:

- Sample Preparation (Plasma/Urine):
 - To 1 mL of plasma or urine, add an internal standard.
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.
 - Elute the analyte from the SPE cartridge or evaporate the organic layer from the liquid-liquid extraction to dryness.
 - Reconstitute the residue in a small volume of the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 30 °C).
 - Detection: UV detection at a wavelength appropriate for **Acecarbromal** (e.g., ~210 nm).
 - Injection Volume: 20 µL.
- Quantification:
 - Prepare a calibration curve using standard solutions of **Acecarbromal** of known concentrations.
 - Inject the prepared samples and standards into the HPLC system.

- Quantify the amount of **Acecarbromal** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacokinetics and Toxicology (Data on Related Compounds)

Specific pharmacokinetic and acute toxicity (LD50) data for **Acecarbromal** are not readily available in the peer-reviewed literature. The following table presents data for the structurally related compound, carbromal, to provide a general reference for the bromoureide class. It is important to note that these values may not be directly extrapolated to **Acecarbromal**.

Parameter	Species	Route	Value	Reference
LD50	Rat	Intraperitoneal	1.8 mmoles/kg	

Prolonged use of bromoureides, including **Acecarbromal**, can lead to bromide accumulation and a condition known as "bromism," characterized by neurological and psychological symptoms.

Conclusion

Acecarbromal is a sedative-hypnotic agent that enhances GABAergic inhibition in the central nervous system. This technical guide has provided an overview of its chemical properties, mechanism of action, and generalized experimental protocols. The significant gap in publicly available quantitative pharmacokinetic and toxicological data for **Acecarbromal** highlights an area for future research. The information and protocols presented herein are intended to serve as a foundation for researchers and drug development professionals working to further characterize this and related compounds.

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